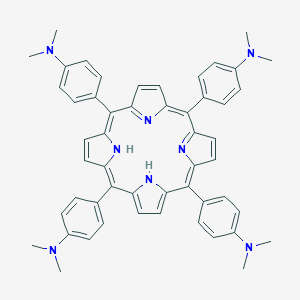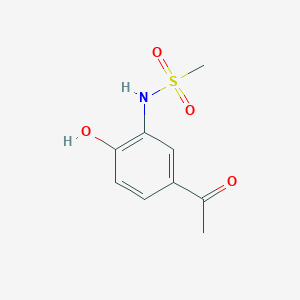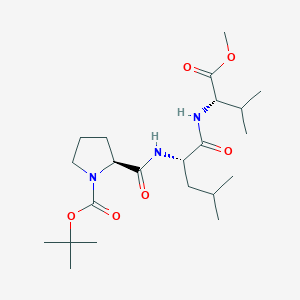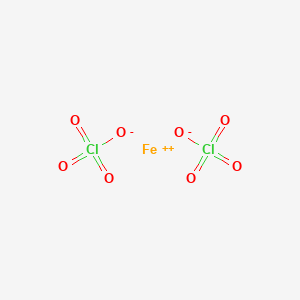
Iron diperchlorate
Vue d'ensemble
Description
Iron diperchlorate, also known as Iron (II) perchlorate, is a compound with the molecular formula Cl2FeO8 . It is a salt of iron and has the appearance of a green crystal . It is used in the process of manufacturing batteries and also used in pyrotechnics .
Synthesis Analysis
Iron (II/III) perchlorate electrolytes have been investigated as a new n-type electrolyte . A bioinspired iron catalyst was developed for nitrate and perchlorate reduction .
Molecular Structure Analysis
The molecular weight of Iron diperchlorate is 254.74 g/mol . The average Fe-N distance is 1.978 (3) A and the average N-Fe-N bidentate angle is 82.6 (4) degrees .
Chemical Reactions Analysis
Iron (II/III) perchlorate electrolytes have been compared with the ferric/ferrous cyanide electrolyte . The perchlorate electrolyte (Fe 2+ /Fe 3+) exhibits a high temperature coefficient of redox potential of +1.76 mV/K .
Physical And Chemical Properties Analysis
Iron (III) perchlorate is a strong oxidizing agent . It exists as a light brown crystalline solid at room temperature and is highly soluble in water . The exact reaction can be summarized as follows: Fe (s) + 3HClO4 (aq) → Fe (ClO4)3 (aq) + 3/2H2 (g) .
Applications De Recherche Scientifique
Reactive Porphyrin-Iron-Oxo Derivatives : Photolyses of metastable porphyrin-iron(IV) diperchlorates result in highly reactive transients. These transients exhibit significant reactivity in oxo-transfer reactions, important in organic chemistry and catalysis (Pan et al., 2009).
Thermal Lensing Spectrophotometric Analysis : In a study focusing on iron(II) detection, thermal lensing spectrophotometry was applied, showing the potential of iron compounds in analytical chemistry (Miyaishi et al., 1981).
Removal of Chlorine Residues : Metallic iron has been used for reducing chlorine species into chloride in chlorine solutions, demonstrating the utility of iron in water treatment processes (Özdemir & Tufekci, 1997).
Degradation of Organic Pollutants : Zero-valent iron, combined with microwave energy, has been effective in degrading pentachlorophenol, a common pollutant, underscoring the potential of iron in environmental remediation (Jou, 2008).
Formation of Porphyrin- and Corrole-Iron Complexes : Studies on porphyrin-iron(IV) diperchlorate complexes and their isomerization to iron(III) radical cations highlight the significance of iron in inorganic and coordination chemistry (Pan et al., 2009).
Long-Term Performance in Dechlorination : Zero-valent iron's long-term effectiveness in reductive dechlorination of trichloroethylene was investigated, relevant for groundwater remediation (Farrell et al., 2000).
Enhanced Degradation of Halogenated Aliphatics : Laboratory tests have shown that zero-valent iron enhances the degradation of various chlorinated compounds, important for groundwater treatment (Gillham & O'Hannesin, 1994).
Mécanisme D'action
Safety and Hazards
Iron (II) perchlorate hydrate is classified as an oxidizing solid, skin irritant, eye irritant, and may cause respiratory irritation . It is advised to keep away from heat, store away from clothing/combustible materials, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Orientations Futures
Propriétés
IUPAC Name |
iron(2+);diperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO4.Fe/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFMJXZQTNRXGX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2FeO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10890732 | |
| Record name | Iron(II) perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexahydrate: Light green odorless crystals; [MSDSonline] | |
| Record name | Ferrous perchlorate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9268 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
13933-23-8 | |
| Record name | Perchloric acid, iron(2+) salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013933238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perchloric acid, iron(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron(II) perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron diperchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benz[a]anthracene-8-acetic acid](/img/structure/B77430.png)

![[(1R,2S,3S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(Furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B77435.png)

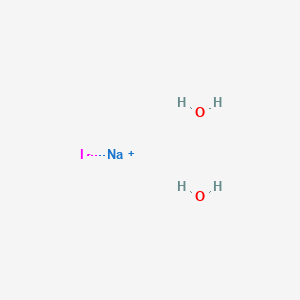
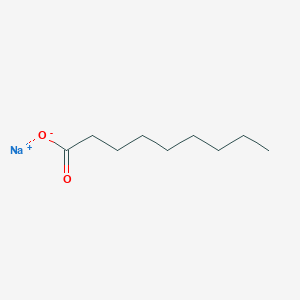


![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B77444.png)

